(1S,3R)-3-(Methoxycarbonyl)cyclopentanecarboxylic acid serves as a valuable building block in organic synthesis due to its unique structure containing both a cyclopentane ring and two carboxylic acid functionalities. Researchers have utilized it as a starting material for the synthesis of more complex molecules, including:
The presence of two carboxylic acid groups in (1S,3R)-3-(Methoxycarbonyl)cyclopentanecarboxylic acid offers interesting possibilities for medicinal chemistry research. Studies have investigated its potential for:
(1S,3R)-3-(Methoxycarbonyl)cyclopentanecarboxylic acid is a chiral compound characterized by a cyclopentane ring with two functional groups: a methoxycarbonyl group and a carboxylic acid group. Its molecular formula is , and it has a molecular weight of 172.18 g/mol. The compound features stereocenters at the first and third positions of the cyclopentane ring, contributing to its unique stereochemical properties. The systematic IUPAC name reflects its structure, indicating the specific configuration of the chiral centers .
Currently, there is no documented research on the specific mechanism of action of (1S,3R)-3-(Methoxycarbonyl)cyclopentanecarboxylic acid. Since it is not a naturally occurring compound, its biological activity, if any, remains unknown.
These reactions allow for the modification of the compound's structure, making it versatile for further chemical synthesis .
Several synthetic routes can be employed to produce (1S,3R)-3-(Methoxycarbonyl)cyclopentanecarboxylic acid. Common methods include:
(1S,3R)-3-(Methoxycarbonyl)cyclopentanecarboxylic acid has potential applications in several fields:
Interaction studies involving (1S,3R)-3-(Methoxycarbonyl)cyclopentanecarboxylic acid would typically focus on its binding affinity to various biological targets. This includes evaluating its role as a ligand in receptor interactions or as a substrate in enzyme catalysis. Understanding these interactions is crucial for assessing its potential therapeutic applications and optimizing its use in drug design .
Similar compounds to (1S,3R)-3-(Methoxycarbonyl)cyclopentanecarboxylic acid include:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| (1S,3R)-3-(Methoxycarbonyl)cyclopentanecarboxylic acid | 96443-42-4 | Chiral centers at 1 and 3 positions |
| (1R,3S)-3-(Methoxycarbonyl)cyclopentanecarboxylic acid | 96382-85-3 | Stereoisomer with opposite configurations |
| Methyl cyclopentanecarboxylate | 4630-80-2 | Ester derivative without carboxylic acid group |
| Dimethyl cyclopentane-1,3-dicarboxylate | 2435-36-1 | Dicarboxylic structure |
The uniqueness of (1S,3R)-3-(Methoxycarbonyl)cyclopentanecarboxylic acid lies in its specific stereochemistry combined with functional groups that offer diverse reactivity patterns. This combination makes it particularly valuable for applications requiring precise control over molecular geometry and interactions, setting it apart from other similar compounds .
(1S,3R)-3-(Methoxycarbonyl)cyclopentanecarboxylic acid (CAS 96443-42-4) is a sterically complex, highly functionalized cyclopentane derivative with dual carboxylic acid and methoxycarbonyl substituents. This compound has emerged as a critical intermediate in organic synthesis, particularly in the stereoselective construction of bioactive molecules and complex cyclic architectures. Its significance lies in its rigid stereochemistry, reactivity profile, and applications in medicinal chemistry and materials science. This article reviews its historical development, synthetic methodologies, interdisciplinary relevance, and position within cyclopentanecarboxylic acid research.
Cyclopentane derivatives have long been central to organic chemistry due to their strain-free structure and synthetic versatility. Early synthetic routes focused on cyclohexane systems (e.g., Diels-Alder reactions), but cyclopentane derivatives gained prominence through methods like the Favorskii rearrangement and Michael additions. The development of (1S,3R)-3-(Methoxycarbonyl)cyclopentanecarboxylic acid reflects advances in asymmetric synthesis and functional group manipulation, addressing challenges in stereochemical control and ring strain management.
The compound’s academic trajectory is marked by its role in synthesizing natural products and pharmacologically active molecules. Key milestones include:
The compound bridges organic synthesis and medicinal chemistry through its role in:
Compared to simpler cyclopentanecarboxylic acid (CAS 3400-45-1), (1S,3R)-3-(Methoxycarbonyl)cyclopentanecarboxylic acid offers enhanced reactivity and stereochemical control:
| Property | Cyclopentanecarboxylic Acid | (1S,3R)-3-(Methoxycarbonyl)cyclopentanecarboxylic Acid |
|---|---|---|
| Structure | Monocarboxylic acid | Dual functional groups (carboxylic acid, methoxycarbonyl) |
| Reactivity | Limited to esterification, decarboxylation | Enables nucleophilic substitutions, cyclizations, and radical reactions |
| Stereochemistry | Achiral | Defined (1S,3R) configuration enabling asymmetric synthesis |
| Applications | Building block in organic synthesis | Intermediate in natural product synthesis, medicinal chemistry |
The Favorskii rearrangement, first described by Alexei Favorskii, remains a cornerstone for cyclopentane ring contraction. This method transforms α-halo ketones into carboxylic acid derivatives via a cyclopropanone intermediate [2] [4]. For (1S,3R)-3-(methoxycarbonyl)cyclopentanecarboxylic acid, the reaction begins with 2-chlorocyclohexanone. Under basic conditions (e.g., methoxide), the enolate forms, triggering a cyclopropanone intermediate that undergoes nucleophilic attack by methanol. The subsequent ring contraction yields methyl cyclopentanecarboxylate, which is hydrolyzed to the carboxylic acid [3] [4].
Stereochemical outcomes depend on the starting material’s configuration and reaction dynamics. For instance, the (1S,3R) stereoisomer arises from precise control of the enolate’s geometry during cyclopropanone formation. However, this route often requires harsh bases and generates stoichiometric byproducts, limiting its scalability [2].
Palladium catalysis offers a versatile platform for constructing cyclopentane frameworks. The hydrocarboxylation of cyclopentene with carbon monoxide (CO) and water, catalyzed by palladium complexes, directly yields cyclopentanecarboxylic acid [3]. For the target compound, modifying this approach with a methoxycarbonyl group introduces additional complexity. Recent advancements, such as Pd-catalyzed hydrochlorocarbonylation of alkenes, enable the synthesis of acid chlorides from alkenes and CO [5]. By employing chlorosilane and acetic acid as mild HCl sources, this method avoids traditional chlorinating agents. Subsequent esterification with methanol could furnish the methoxycarbonyl group, though stereochemical control remains challenging [5].
Cyclopentane ring construction often involves annulation or ring-contraction strategies. Zirconacycle intermediates, generated from alkenes and zirconium complexes, react with CO to form cyclopentanecarboxylic acid derivatives [4]. For example, Negishi’s zirconium-mediated cyclization establishes the cyclopentane core, which is functionalized through subsequent oxidation or carboxylation. Additionally, Michael addition–alkylation sequences enable the assembly of substituted cyclopentanes. In one approach, allyl Grignard reagents add to α,β-unsaturated carbonyl compounds, followed by intramolecular alkylation to form the five-membered ring [4]. These methods, while effective, often require multi-step protocols to install the methoxycarbonyl and carboxylic acid groups.
Asymmetric catalysis has revolutionized the synthesis of chiral cyclopentanes. Chiral N,N′-dioxide/Mg(II) complexes, as demonstrated in spiro[cyclopentane-1,3′-oxindole] synthesis, induce high enantioselectivity (up to 97% ee) through precise transition-state control [6]. Applying this strategy to (1S,3R)-3-(methoxycarbonyl)cyclopentanecarboxylic acid could involve maleimide-based substrates undergoing cascade annulation with ortho-hydroxychalcones. The ligand’s chiral environment dictates the stereochemical outcome, enabling access to the desired (1S,3R) configuration [6].
Carbene insertion reactions offer a rapid route to cyclopentanes. For instance, zirconium-catalyzed carbene transfers to alkenes generate zirconacyclopropane intermediates, which expand into cyclopentane rings upon CO insertion [4]. This method’s step economy and functional group tolerance make it suitable for installing the methoxycarbonyl group. However, controlling stereochemistry during carbene transfer remains a challenge, necessitating chiral auxiliaries or catalysts.
Though not directly cited in the provided sources, the Conia-Ene reaction—a thermal ene reaction of enol ethers or alkynes—could theoretically facilitate cyclopentane formation. For example, heating a propargyl ether might induce cyclization to form a cyclopentene intermediate, which could be hydrogenated and functionalized. While speculative, this approach aligns with modern trends in ring-forming reactions.
Cascade annulations efficiently construct complex cyclopentanes. The Morita–Baylis–Hillman (MBH) adducts of isatins, when reacted with ortho-hydroxychalcones, undergo a chiral Mg(II)-catalyzed cascade to form spirocyclopentanes with five stereocenters [6]. Adapting this strategy, a similar cascade could assemble the (1S,3R)-configured cyclopentane core while installing the methoxycarbonyl and carboxylic acid groups in a single pot.
The Favorskii rearrangement suffers from low atom economy due to HCl byproduct formation. In contrast, Pd-catalyzed hydrocarboxylation ( [3]) and hydrochlorocarbonylation ( [5]) utilize CO as a C1 source, improving atom efficiency. For instance, the hydrocarboxylation of cyclopentene achieves 100% atom economy, as all reactants incorporate into the product [3].
Modern Pd catalysts exhibit high turnover numbers (TONs > 1,000) in carbonylation reactions [5]. Heterogeneous Pd systems, though less explored, promise recyclability. Immobilizing Pd on supports like magnetic nanoparticles could reduce metal leaching and enable reuse across multiple cycles.
Scalability hinges on reaction robustness and purification feasibility. The Favorskii rearrangement’s exothermic nature and base sensitivity complicate large-scale execution, whereas Pd-catalyzed methods operate under milder conditions (e.g., 80°C, 1 atm CO) [5]. Continuous-flow systems could enhance the latter’s scalability by improving mass transfer and temperature control.
| Method | Yield (%) | Stereocontrol | Atom Economy | Scalability |
|---|---|---|---|---|
| Favorskii Rearrangement | 60–75 | Moderate | Low | Challenging |
| Pd Hydrocarboxylation | 85–95 | Low | High | High |
| Enantioselective Cascade | 90–99 | High | Moderate | Moderate |